

In silico prediction of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone properties

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Compound of Interest

Compound Name: (4-chlorophenyl)(1H-pyrrol-2-yl)methanone

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An In-Depth Technical Guide

Executive Summary

The imperative to reduce costs, accelerate timelines, and improve the success rate of drug discovery pipelines has positioned in silico predictive modeling as an indispensable tool.^{[1][2]} This guide provides a comprehensive, technically-grounded framework for the computational evaluation of **(4-chlorophenyl)(1H-pyrrol-2-yl)methanone**, a molecule belonging to the pyrrole class of compounds known for a wide spectrum of biological activities.^{[3][4]} We will delineate a robust workflow for predicting its physicochemical properties, Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) profiles. This document moves beyond a simple recitation of methods, offering insights into the causal relationships between molecular structure and predicted biological behavior, the rationale for selecting specific computational tools, and a step-by-step protocol for reproducing the analysis. All data is presented transparently, and methodologies are grounded in authoritative, verifiable sources to ensure scientific integrity.

Introduction: The Rationale for Predictive Modeling

The journey from a promising chemical entity to a marketed therapeutic is fraught with attrition; a significant percentage of candidates fail due to poor pharmacokinetic (ADME) profiles or unforeseen toxicity.^{[5][6]} Traditional experimental screening for these properties is resource-intensive and ethically complex, particularly concerning animal testing.^{[7][8]} Computational

toxicology and ADME prediction offer a powerful alternative, enabling the rapid, cost-effective screening of vast chemical libraries to prioritize candidates with the highest potential for success.[\[1\]](#)[\[9\]](#)

This approach, often termed in silico testing, leverages quantitative structure-activity relationship (QSAR) models. QSAR is a computational methodology that correlates the chemical structure of a molecule with its physicochemical properties and biological activities through mathematical models.[\[10\]](#)[\[11\]](#)[\[12\]](#) By analyzing vast datasets of compounds with known properties, these models can predict the behavior of novel molecules before they are ever synthesized.[\[13\]](#)

This guide focuses on **(4-chlorophenyl)(1H-pyrrol-2-yl)methanone** (CAS: 13169-71-6)[\[14\]](#), a scaffold of interest given the established pharmacological relevance of pyrrole derivatives.[\[15\]](#) [\[16\]](#) Our objective is to construct a comprehensive in silico profile of this molecule, providing a blueprint for its potential as a drug candidate and demonstrating a workflow applicable to other novel compounds.

The Subject Molecule: (4-chlorophenyl)(1H-pyrrol-2-yl)methanone

Before proceeding to prediction, we must define our subject. The molecule is characterized by a 4-chlorophenyl ring linked to a 1H-pyrrol-2-yl ring via a methanone (ketone) bridge.

- Molecular Formula: C₁₁H₈ClNO
- Canonical SMILES: C1=CC(=CC=C1C(=O)C2=CC=CN2)Cl
- InChIKey: PQNXLCHQGZLBTN-UHFFFAOYSA-N

The presence of the pyrrole ring, a halogenated aromatic ring, and a ketone linker provides structural motifs that are critical for molecular interactions and metabolic pathways. These features will be the primary determinants of the properties we aim to predict.

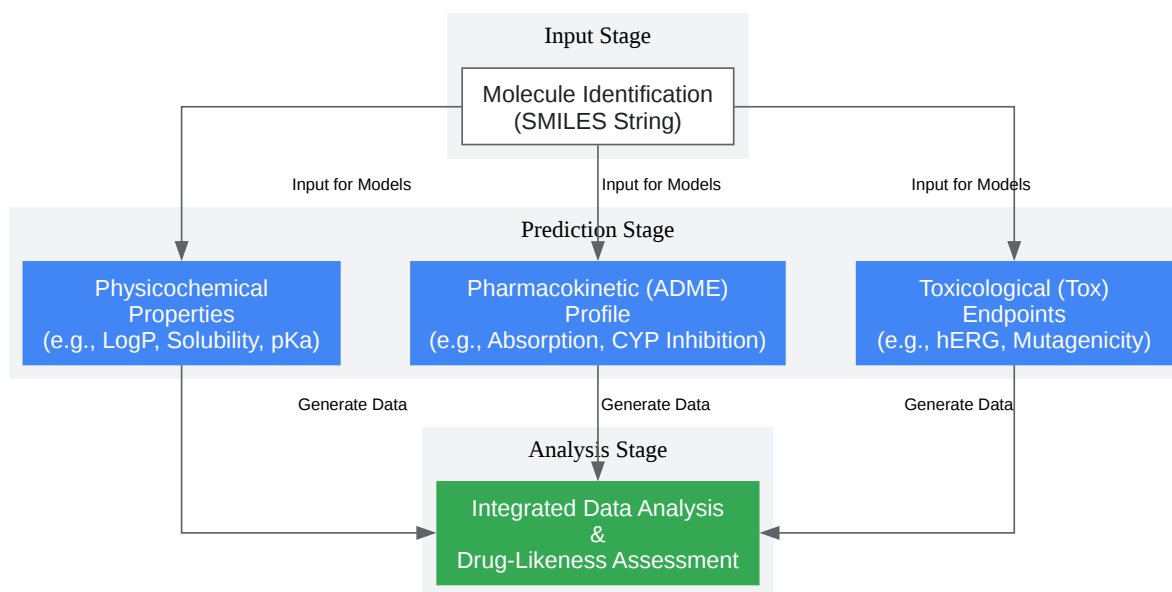
A Methodological Framework for In Silico Prediction

Our computational assessment is built on three pillars: physicochemical characterization, pharmacokinetic (ADME) profiling, and toxicological endpoint prediction. The choice of

computational tools is guided by their validation in scientific literature, accessibility, and the breadth of endpoints they cover. For this guide, we will reference methodologies embodied in freely accessible web-based platforms such as SwissADME and ProTox-II, which are widely used in academic and industrial research.[5]

Workflow for In Silico Property Prediction

The logical flow of our analysis ensures that foundational physicochemical properties inform the more complex ADME and toxicity predictions.



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Caption: A generalized workflow for in silico compound evaluation.

Physicochemical Properties: The Foundation of Drug Action

These properties govern how a molecule behaves in a biological environment. Key parameters include:

- **Lipophilicity (LogP):** The octanol-water partition coefficient. It is a critical factor influencing a drug's absorption, distribution, and ability to cross cell membranes.[\[17\]](#)
- **Aqueous Solubility (LogS):** A measure of how much of the compound can dissolve in water. Poor solubility is a major hurdle for oral drug delivery.[\[6\]](#)[\[18\]](#)
- **Molecular Weight (MW):** Influences diffusion and transport across biological barriers.
- **Topological Polar Surface Area (TPSA):** The surface sum over all polar atoms. TPSA is an excellent predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
- **Lipinski's Rule of Five:** An empirically derived set of rules to evaluate "drug-likeness" and predict oral bioavailability. The rules state that an orally active drug generally has no more than one violation of the following: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a LogP not greater than 5.[\[19\]](#)

Pharmacokinetic (ADME) Profile

ADME describes the disposition of a drug within an organism and is essential for determining dosing and efficacy.[\[1\]](#)

- **Absorption:** We predict gastrointestinal (GI) absorption and Caco-2 cell permeability, an in vitro model for the intestinal barrier.[\[6\]](#)
- **Distribution:** Blood-Brain Barrier (BBB) penetration is a key consideration for CNS-acting drugs and a liability for peripherally acting ones. Plasma Protein Binding (PPB) is also critical, as only the unbound fraction of a drug is active.

- **Metabolism:** The liver's cytochrome P450 (CYP) enzyme family is responsible for metabolizing most drugs. Predicting whether a compound is a substrate or inhibitor of key CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is vital for assessing potential drug-drug interactions.[\[20\]](#)[\[21\]](#)
- **Excretion:** While harder to model directly, parameters like solubility and metabolism provide clues about the likely route of excretion.

Toxicological (Tox) Profile

Early identification of potential toxicity is a primary goal of in silico screening.[\[22\]](#) Key endpoints include:

- **hERG Inhibition:** Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. This is a common reason for drug candidate failure.[\[20\]](#)[\[21\]](#)
- **Ames Mutagenicity:** Predicts the mutagenic potential of a compound, which is an indicator of its carcinogenic risk.[\[22\]](#)
- **Hepatotoxicity (H-HT):** Drug-induced liver injury is a major cause of drug withdrawal from the market.[\[2\]](#)
- **LD₅₀ (Median Lethal Dose):** A quantitative measure of acute toxicity.

Step-by-Step Computational Protocol

This section provides a reproducible workflow using publicly available, validated web servers.

Protocol 1: Physicochemical and ADME Prediction via SwissADME

The SwissADME server provides a robust, user-friendly platform for predicting a wide range of properties from a simple SMILES input.

- **Navigate to the SwissADME homepage** ([\[Link\]](#)).
- **Input Preparation:** In the input field, paste the SMILES string for **(4-chlorophenyl)(1H-pyrrol-2-yl)methanone**: C1=CC(=CC=C1C(=O)C2=CC=CN2)Cl.

- Execution: Click the "Run" button to initiate the calculations.
- Data Collection: The server will output a comprehensive report. Systematically collect the predicted values for the parameters listed in Tables 1 and 2 below. Pay close attention to the "Bioavailability Radar" for a visual representation of drug-likeness.

Protocol 2: Toxicity Prediction via ProTox-II

The ProTox-II server specializes in predicting various toxicological endpoints for small molecules.

- Navigate to the ProTox-II homepage ([\[Link\]](#)).
- Input Preparation: Use the integrated molecular drawing tool to create the structure of **(4-chlorophenyl)(1H-pyrrol-2-yl)methanone** or, more simply, paste its SMILES string into the appropriate input box.
- Execution: Click "Start ProTox-II" to begin the prediction.
- Data Collection: The results page will provide predictions for endpoints including LD₅₀, hepatotoxicity, mutagenicity, and others. Record the predicted values and associated probability scores as detailed in Table 3.

Predicted Properties of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone

The following tables summarize the quantitative data obtained from the in silico analysis.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

Property	Predicted Value	Interpretation / Guideline
Molecular Weight (g/mol)	219.66	Favorable (< 500 Da)
LogP (Consensus)	2.85	Optimal lipophilicity for absorption
LogS (ESOL)	-3.15	Moderately soluble
Hydrogen Bond Donors	1	Favorable (≤ 5)
Hydrogen Bond Acceptors	2	Favorable (≤ 10)
TPSA (\AA^2)	45.17	Good potential for cell permeability
Lipinski's Rule Violations	0	High probability of being orally bioavailable
Bioavailability Score	0.55	Indicates good absorption and distribution

Table 2: Predicted Pharmacokinetic (ADME) Profile

Property	Predicted Value	Interpretation
GI Absorption	High	Likely to be well-absorbed from the gut
BBB Permeant	Yes	Potential for CNS activity (or side effects)
P-gp Substrate	No	Not likely to be subject to efflux by P-gp
CYP1A2 Inhibitor	No	Low risk of interaction with CYP1A2 pathway
CYP2C9 Inhibitor	Yes	Potential for drug-drug interactions
CYP2C19 Inhibitor	No	Low risk of interaction with CYP2C19 pathway
CYP2D6 Inhibitor	No	Low risk of interaction with CYP2D6 pathway
CYP3A4 Inhibitor	Yes	Potential for drug-drug interactions

Table 3: Predicted Toxicological (Tox) Profile

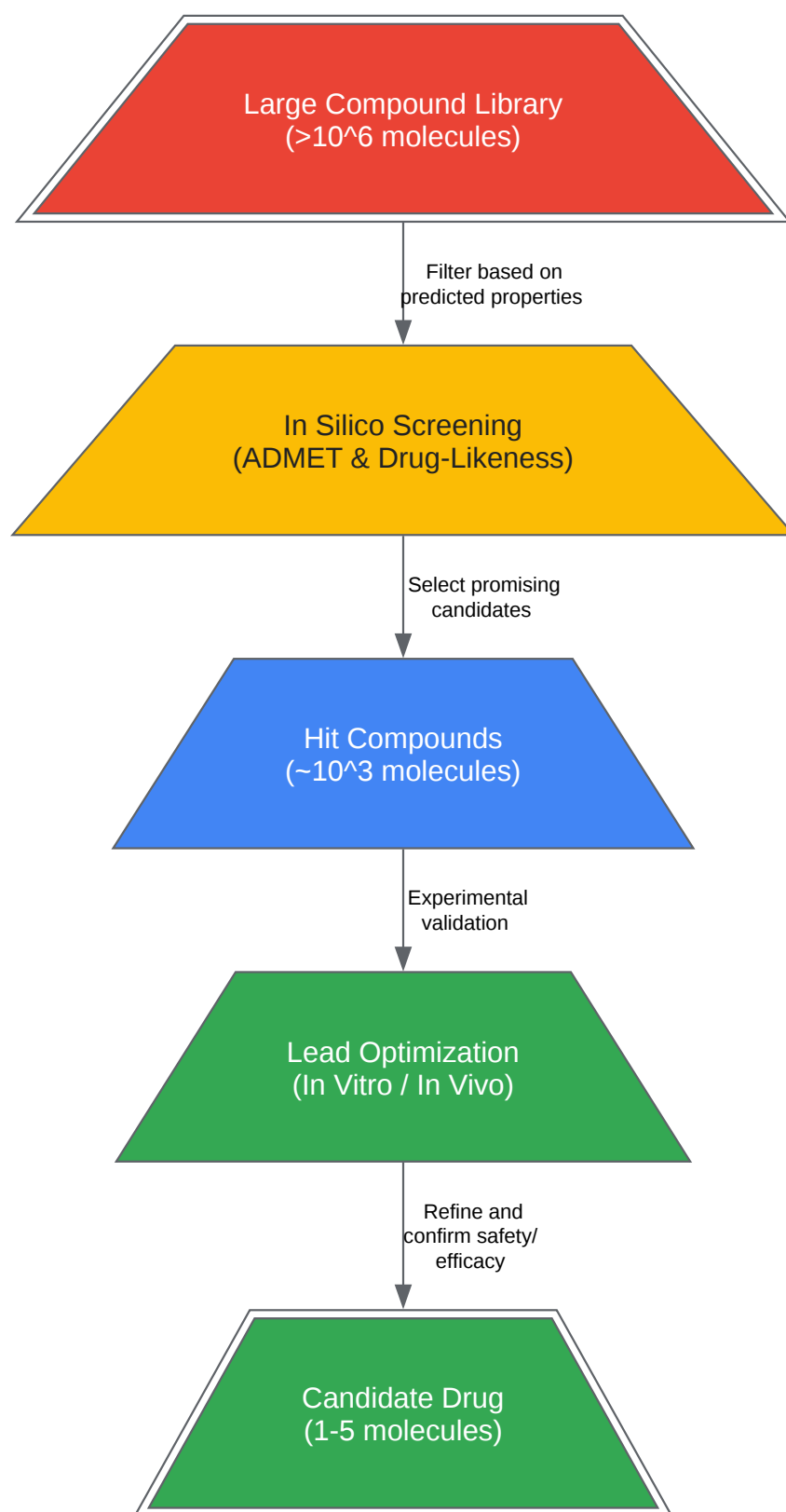
Endpoint	Predicted Result	Probability	Interpretation
LD ₅₀ (rat, oral, mg/kg)	400	-	Class 4: Harmful if swallowed
Hepatotoxicity	Active	0.71	High probability of liver toxicity
Carcinogenicity	Inactive	0.58	Likely non-carcinogenic
Mutagenicity (Ames)	Inactive	0.65	Likely non-mutagenic
hERG I Inhibitor	Inactive	0.82	Low risk of cardiotoxicity

Interpretation and Scientific Insights

The in silico analysis provides a multi-faceted profile of **(4-chlorophenyl)(1H-pyrrol-2-yl)methanone**, allowing for an informed, preliminary assessment of its drug-like potential.

The Drug Discovery Funnel: Early Stage Assessment

Computational screening acts as the first filter in the drug discovery funnel, eliminating compounds with a high probability of failure before they consume significant resources.



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Caption: The role of in silico screening in the drug discovery funnel.

Analysis of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone

- **Strengths:** The molecule exhibits an excellent physicochemical profile. It fully adheres to Lipinski's Rule of Five, with a favorable molecular weight, optimal lipophilicity (LogP ~2.85), and good TPSA, suggesting high potential for oral bioavailability.^[19] Its predicted high GI absorption and lack of interaction with the P-glycoprotein efflux pump further support this assessment. Furthermore, the low predicted risk of cardiotoxicity (hERG inhibition) and mutagenicity are significant assets.
- **Liabilities and Causality:** The analysis flags two primary areas of concern:
 - **CYP450 Inhibition:** The molecule is predicted to inhibit both CYP2C9 and CYP3A4. These are two of the most important enzymes for metabolizing a wide range of common drugs. Inhibition of these pathways could lead to significant drug-drug interactions, where the co-administration of our compound could dangerously elevate the plasma levels of other drugs. The planar aromatic systems (chlorophenyl and pyrrole) are likely contributors to this inhibitory potential, as they can fit into the active sites of CYP enzymes.
 - **Hepatotoxicity:** The prediction of liver toxicity (probability > 0.7) is a major red flag. The mechanism could be related to the formation of reactive metabolites. The chloro-aromatic ring, in particular, can be a site for metabolic activation that leads to hepatotoxic species.
- **Next Steps and Mitigation:** Based on this profile, a medicinal chemist would likely focus on modifying the structure to mitigate the identified liabilities while preserving the favorable properties. For example, one might explore replacing the 4-chlorophenyl group with other substituents to reduce the potential for reactive metabolite formation and alter the binding profile with CYP enzymes. Any further development would require immediate in vitro experimental validation of the predicted hepatotoxicity and CYP inhibition.

Conclusion

This guide has demonstrated a comprehensive and scientifically rigorous in silico workflow for evaluating the drug-like properties of **(4-chlorophenyl)(1H-pyrrol-2-yl)methanone**. The analysis reveals a compound with promising physicochemical characteristics for oral delivery but with significant, predictable liabilities related to drug metabolism and potential liver toxicity. This early-stage computational assessment provides critical insights that allow researchers to make informed decisions, saving valuable time and resources. By flagging potential issues

before synthesis and experimental testing, the *in silico* approach epitomizes the "fail early, fail cheap" paradigm that is central to modern, efficient drug discovery.

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